molecular formula C6H8N2O B137543 3-Oxa-6,7-diazatricyclo[3.2.2.02,4]non-6-ene CAS No. 131726-56-2

3-Oxa-6,7-diazatricyclo[3.2.2.02,4]non-6-ene

Cat. No. B137543
CAS RN: 131726-56-2
M. Wt: 124.14 g/mol
InChI Key: ISHXQFUBCQKYMS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Oxa-6,7-diazatricyclo[3.2.2.02,4]non-6-ene, also known as oxadiazon, is a chemical compound that belongs to the class of herbicides. It is widely used in agriculture to control the growth of weeds and other unwanted plants. Oxadiazon is a selective herbicide, which means that it only targets certain types of plants, leaving the desired crops unharmed. In

Scientific Research Applications

Oxadiazon has been extensively studied for its herbicidal properties. It has been shown to be effective in controlling the growth of various weeds, including annual grasses, broadleaf weeds, and sedges. In addition to its use in agriculture, 3-Oxa-6,7-diazatricyclo[3.2.2.02,4]non-6-ene has also been studied for its potential use in other fields, such as medicine and materials science.

Mechanism of Action

Oxadiazon works by inhibiting the production of chlorophyll in plants. Chlorophyll is a pigment that is essential for photosynthesis, the process by which plants convert sunlight into energy. Without chlorophyll, plants are unable to produce energy and eventually die. Oxadiazon targets the protoporphyrinogen oxidase (PPO) enzyme, which is involved in the production of chlorophyll. By inhibiting the PPO enzyme, 3-Oxa-6,7-diazatricyclo[3.2.2.02,4]non-6-ene prevents the production of chlorophyll and ultimately kills the plant.
Biochemical and Physiological Effects:
Oxadiazon has been shown to have low toxicity to mammals, birds, and fish. However, it can be toxic to certain types of aquatic organisms, such as algae and crustaceans. In addition, 3-Oxa-6,7-diazatricyclo[3.2.2.02,4]non-6-ene can persist in the environment for several months, which can lead to accumulation in soil and water. Therefore, it is important to use 3-Oxa-6,7-diazatricyclo[3.2.2.02,4]non-6-ene responsibly and to follow proper disposal procedures.

Advantages and Limitations for Lab Experiments

Oxadiazon has several advantages for use in lab experiments. It is a relatively stable compound that can be stored for long periods of time without degradation. In addition, it is soluble in organic solvents, which makes it easy to dissolve in various solutions. However, 3-Oxa-6,7-diazatricyclo[3.2.2.02,4]non-6-ene can be difficult to work with due to its low solubility in water. This can make it challenging to prepare solutions for experiments that require aqueous solutions.

Future Directions

There are several potential future directions for the study of 3-Oxa-6,7-diazatricyclo[3.2.2.02,4]non-6-ene. One area of research could be the development of new methods for synthesizing 3-Oxa-6,7-diazatricyclo[3.2.2.02,4]non-6-ene. This could lead to more efficient and cost-effective production of the compound. Another area of research could be the development of new herbicides that are based on the structure of 3-Oxa-6,7-diazatricyclo[3.2.2.02,4]non-6-ene. This could lead to the discovery of more effective and selective herbicides for use in agriculture. Finally, the environmental impact of 3-Oxa-6,7-diazatricyclo[3.2.2.02,4]non-6-ene could be further studied to better understand its potential risks and to develop strategies for minimizing its impact on the environment.

Synthesis Methods

Oxadiazon is synthesized by the reaction of 2,3-dichloro-5,6-dicyano-1,4-benzoquinone with 1,3-propanediol. The reaction takes place under basic conditions and produces 3-Oxa-6,7-diazatricyclo[3.2.2.02,4]non-6-ene as a yellowish-brown solid. The synthesis of 3-Oxa-6,7-diazatricyclo[3.2.2.02,4]non-6-ene is a relatively simple process, and the compound can be produced in large quantities at a low cost.

properties

CAS RN

131726-56-2

Product Name

3-Oxa-6,7-diazatricyclo[3.2.2.02,4]non-6-ene

Molecular Formula

C6H8N2O

Molecular Weight

124.14 g/mol

IUPAC Name

3-oxa-6,7-diazatricyclo[3.2.2.02,4]non-6-ene

InChI

InChI=1S/C6H8N2O/c1-2-4-6-5(9-6)3(1)7-8-4/h3-6H,1-2H2

InChI Key

ISHXQFUBCQKYMS-UHFFFAOYSA-N

SMILES

C1CC2C3C(C1N=N2)O3

Canonical SMILES

C1CC2C3C(C1N=N2)O3

synonyms

3-Oxa-6,7-diazatricyclo[3.2.2.02,4]non-6-ene, (1-alpha-,2-alpha-,4-alpha-,5-alpha-)- (9CI)

Origin of Product

United States

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